Cas no 1515-86-2 (3-(Methoxymethyl)benzonitrile)
3-(Methoxymethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(Methoxymethyl)benzonitrile
- 1515-86-2
- AKOS000181238
- EN300-41016
- SCHEMBL13088440
- Benzonitrile, 3-(methoxymethyl)-
- SMAUAOPCJDOPMU-UHFFFAOYSA-N
- CS-0120563
- DTXSID601307677
- Z295205410
- O10889
- SCHEMBL2093483
-
- MDL: MFCD09938201
- Inchi: 1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
- InChI Key: SMAUAOPCJDOPMU-UHFFFAOYSA-N
- SMILES: O(C)CC1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 147.068413911g/mol
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 33Ų
3-(Methoxymethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156390-5g |
3-(methoxymethyl)benzonitrile |
1515-86-2 | 95% | 5g |
$327 | 2021-06-17 | |
| Chemenu | CM156390-10g |
3-(methoxymethyl)benzonitrile |
1515-86-2 | 95% | 10g |
$421 | 2021-06-17 | |
| Chemenu | CM156390-25g |
3-(methoxymethyl)benzonitrile |
1515-86-2 | 95% | 25g |
$701 | 2021-06-17 | |
| Alichem | A019096176-10g |
3-(Methoxymethyl)benzonitrile |
1515-86-2 | 95% | 10g |
450.00 USD | 2021-06-17 | |
| Alichem | A019096176-25g |
3-(Methoxymethyl)benzonitrile |
1515-86-2 | 95% | 25g |
750.00 USD | 2021-06-17 | |
| Chemenu | CM156390-5g |
3-(methoxymethyl)benzonitrile |
1515-86-2 | 95% | 5g |
$327 | 2022-06-12 | |
| Chemenu | CM156390-10g |
3-(methoxymethyl)benzonitrile |
1515-86-2 | 95% | 10g |
$1701 | 2022-12-31 | |
| Chemenu | CM156390-25g |
3-(methoxymethyl)benzonitrile |
1515-86-2 | 95% | 25g |
$701 | 2022-06-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35430-1g |
3-(Methoxymethyl)benzonitrile |
1515-86-2 | 1g |
¥2282.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M35430-5g |
3-(Methoxymethyl)benzonitrile |
1515-86-2 | 5g |
¥5272.0 | 2021-09-08 |
3-(Methoxymethyl)benzonitrile Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-(Methoxymethyl)benzonitrile
3-(Methoxymethyl)benzonitrile (CAS No. 1515-86-2): A Comprehensive Overview
3-(Methoxymethyl)benzonitrile, also known by its CAS number 1515-86-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a methoxymethyl substituent. The benzonitrile moiety contributes to the compound's aromatic stability and reactivity, while the methoxymethyl group introduces additional functional diversity, making it a valuable building block in organic synthesis.
The synthesis of 3-(Methoxymethyl)benzonitrile typically involves multi-step processes, often starting from benzene derivatives. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution or oxidation to introduce the nitrile group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which has significantly improved the yield and purity of the compound.
In terms of physical properties, 3-(Methoxymethyl)benzonitrile is a crystalline solid with a melting point of approximately 72°C and a boiling point around 240°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound exhibits moderate stability under normal storage conditions but may degrade under strong acidic or basic conditions, particularly in the presence of light or heat.
The application of 3-(Methoxymethyl)benzonitrile spans across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential anticancer and antimicrobial properties. Recent studies have highlighted its role in designing drug candidates targeting specific enzymes involved in cancer progression. For example, researchers have reported that derivatives of this compound can inhibit histone deacetylases (HDACs), which are known to play a critical role in epigenetic regulation and cancer development.
In agrochemistry, 3-(Methoxymethyl)benzonitrile is utilized as an intermediate in the production of pesticides and herbicides. Its ability to undergo various functional group transformations allows for the creation of highly specific agrochemical agents with improved efficacy and reduced environmental impact. For instance, its use in synthesizing pyridine-based herbicides has been documented in recent agricultural research papers.
The material science industry has also benefited from the unique properties of 3-(Methoxymethyl)benzonitrile. It is employed as a precursor in the synthesis of advanced polymers and materials with tailored electronic properties. Recent breakthroughs include its application in developing conductive polymers for use in flexible electronics and energy storage devices. The compound's ability to participate in both nucleophilic and electrophilic reactions makes it an ideal candidate for designing cross-linked polymer networks with enhanced mechanical and thermal stability.
From a safety standpoint, handling 3-(Methoxymethyl)benzonitrile requires adherence to standard laboratory practices due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation to ensure worker safety. Despite these precautions, the compound is not classified as hazardous under normal handling conditions when appropriate safety measures are followed.
In conclusion, 3-(Methoxymethyl)benzonitrile (CAS No. 1515-86-2) stands out as a crucial intermediate in organic synthesis with diverse applications across various industries. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in modern chemical research and industrial production.
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